trans-Ceftibuten trans-Ceftibuten
Brand Name: Vulcanchem
CAS No.: 97519-40-9
VCID: VC0193895
InChI: InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
SMILES: C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.4 g/mol

trans-Ceftibuten

CAS No.: 97519-40-9

VCID: VC0193895

Molecular Formula: C15H14N4O6S2

Molecular Weight: 410.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

trans-Ceftibuten - 97519-40-9

Description

trans-Ceftibuten is an isomer of the third-generation cephalosporin antibiotic, ceftibuten . Ceftibuten is an orally administered antibiotic used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . It is available in capsule and oral suspension dosage forms and is marketed under the trade name Cedax .

trans-Ceftibuten is formed as a metabolite of ceftibuten, with approximately 10% of ceftibuten converting to the trans-isomer . The trans-isomer is reported to be about one-eighth as potent as the cis-isomer in terms of antimicrobial activity . Both cis- and trans-ceftibuten exposures increase proportionally with increasing doses of ceftibuten . Ceftibuten exerts its bactericidal effects by binding to essential proteins in the bacterial cell wall, which inhibits cell-wall synthesis .

Ceftibuten belongs to the broader class of beta-lactam antibiotics and, more specifically, third-generation cephalosporins . These drugs are characterized by their ability to inhibit bacterial growth by interfering with peptidoglycan synthesis . Other similar chemical compounds in this class include cefdinir and cefixime, which are also orally administered third-generation cephalosporins used to treat a range of bacterial infections .

CAS No. 97519-40-9
Product Name trans-Ceftibuten
Molecular Formula C15H14N4O6S2
Molecular Weight 410.4 g/mol
IUPAC Name (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
Standard InChIKey UNJFKXSSGBWRBZ-VTSZRNMSSA-N
SMILES C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Canonical SMILES C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Purity > 95%
Synonyms [6R-[6α,7β(E)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Dihydrate;
PubChem Compound 6398762
Last Modified Feb 18 2024

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